

physical and chemical characteristics of 4'-Hydroxy Pyrimethanil-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4'-Hydroxy Pyrimethanil-d4

Cat. No.: B13434478

[Get Quote](#)

An In-depth Technical Guide to 4'-Hydroxy Pyrimethanil-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxy Pyrimethanil-d4 is the deuterated form of 4'-Hydroxy Pyrimethanil, a major metabolite of the anilinopyrimidine fungicide Pyrimethanil. Due to its isotopic labeling, **4'-Hydroxy Pyrimethanil-d4** serves as a critical internal standard for quantitative analysis in various matrices, enabling accurate detection and quantification of the parent compound and its metabolite in environmental and biological samples. This technical guide provides a comprehensive overview of the physical and chemical characteristics of **4'-Hydroxy Pyrimethanil-d4**, along with insights into its analytical applications and the metabolic pathway of its parent compound.

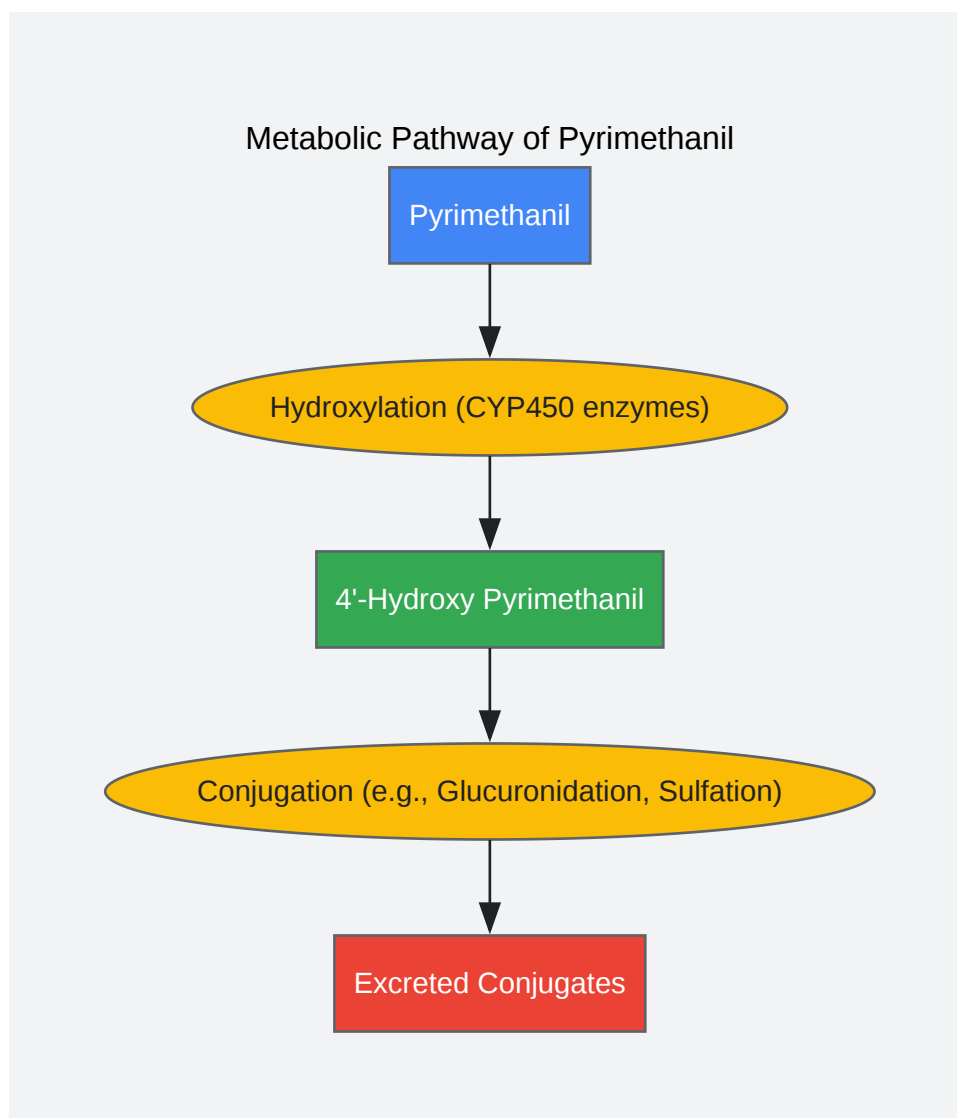
Physical and Chemical Characteristics

While specific experimental data for some physical properties of **4'-Hydroxy Pyrimethanil-d4** are not readily available in public literature, the following table summarizes its key chemical identifiers and known characteristics. Information for the parent compound, Pyrimethanil, is also provided for comparative purposes where available.

Property	4'-Hydroxy Pyrimethanil-d4	Pyrimethanil (for comparison)
Chemical Name	2-(4-Hydroxyanilino)-4,6-dimethylpyrimidine-d4; 4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol-d4	N-(4,6-dimethylpyrimidin-2-yl)aniline
CAS Number	1794897-91-8[1]	53112-28-0
Molecular Formula	C12H9D4N3O[1]	C12H13N3
Molecular Weight	219.28 g/mol [2][3][4][5]	199.25 g/mol
Appearance	Off-White Solid[1]	Colorless crystals
Melting Point	Data not available	96.3 °C
Boiling Point	Data not available	Data not available
Solubility	Data not available	In water: 0.121 g/L at 25 °C. In organic solvents (at 20 °C): Acetone: 389 g/L, Ethyl acetate: 617 g/L, Methanol: 176 g/L, Methylene chloride: >1000 g/L, n-hexane: 23.7 g/L, Toluene: 412 g/L.

Metabolic Pathway of Pyrimethanil

Pyrimethanil is extensively metabolized in biological systems. The primary metabolic transformation involves the hydroxylation of the phenyl ring, leading to the formation of 4'-Hydroxy Pyrimethanil. This metabolite is then often conjugated with glucuronic acid or sulfate before excretion. The deuteration on the phenyl ring of **4'-Hydroxy Pyrimethanil-d4** makes it an ideal internal standard for tracking this metabolic process.



[Click to download full resolution via product page](#)

Metabolic conversion of Pyrimethanil to 4'-Hydroxy Pyrimethanil and subsequent conjugation.

Experimental Protocols

Detailed experimental protocols for the synthesis of **4'-Hydroxy Pyrimethanil-d4** are not publicly available as it is a commercially available standard. However, analytical methods for the detection of Pyrimethanil and its metabolites have been described. The following is a generalized workflow for the analysis of 4'-Hydroxy Pyrimethanil using its deuterated analog as an internal standard.

1. Sample Preparation (QuEChERS Method)

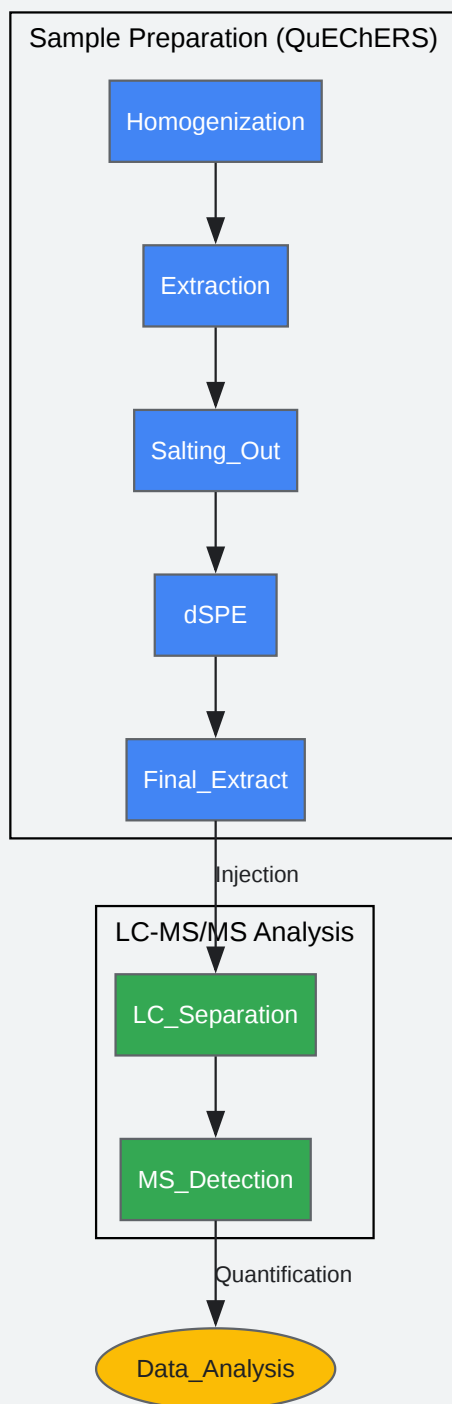
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is commonly employed for the extraction of pesticide residues from food matrices.

- Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.
- Extraction: The homogenized sample is placed in a centrifuge tube with a known amount of **4'-Hydroxy Pyrimethanil-d4** internal standard. Acetonitrile is added, and the tube is shaken vigorously.
- Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation. The tube is centrifuged.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components. The tube is vortexed and centrifuged.
- Final Extract: The resulting supernatant is ready for analysis.

2. Analytical Instrumentation

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique for the sensitive and selective quantification of 4'-Hydroxy Pyrimethanil.
 - Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of mobile phases such as water with formic acid and acetonitrile.
 - Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is commonly used. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring the transitions of the parent ion to specific product ions for both the analyte and the deuterated internal standard.

Analytical Workflow for 4'-Hydroxy Pyrimethanil

[Click to download full resolution via product page](#)

Generalized workflow for the analysis of 4'-Hydroxy Pyrimethanil using an internal standard.

Spectral Data

While specific spectra for **4'-Hydroxy Pyrimethanil-d4** are typically provided in the Certificate of Analysis upon purchase, general spectral characteristics can be inferred.

- **Mass Spectrometry (MS):** In mass spectrometry, **4'-Hydroxy Pyrimethanil-d4** will exhibit a molecular ion peak at m/z 220.1, which is 4 mass units higher than the non-deuterated analog (m/z 216.1). Fragmentation patterns would be similar to the non-deuterated compound, with key fragments showing a +4 Da shift if they retain the deuterated phenyl ring.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** In ^1H NMR, the signals corresponding to the protons on the phenyl ring would be absent. In ^{13}C NMR, the carbons attached to deuterium will show a characteristic triplet splitting pattern due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated compound.
- **Infrared (IR) Spectroscopy:** The C-D stretching vibrations will appear at a lower frequency (around $2100\text{--}2250\text{ cm}^{-1}$) compared to the C-H stretching vibrations (around $3000\text{--}3100\text{ cm}^{-1}$) of the aromatic ring in the non-deuterated compound. Other characteristic peaks would include the O-H stretch of the hydroxyl group and vibrations associated with the pyrimidine ring.

Conclusion

4'-Hydroxy Pyrimethanil-d4 is an indispensable tool for researchers and analytical scientists studying the environmental fate and toxicology of the fungicide Pyrimethanil. Its stable isotopic labeling ensures high accuracy in quantification studies. While some physical and chemical data require empirical determination, the information provided in this guide offers a solid foundation for its application in a research setting. The outlined experimental workflow provides a starting point for method development for the analysis of this important metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4'-Hydroxy Pyrimethanil-d4 | CymitQuimica [cymitquimica.com]
- 2. epa.gov [epa.gov]
- 3. Simultaneous determination of pyrimethanil, cyprodinil, mepanipyrim and its metabolite in fresh and home-processed fruit and vegetables by a QuEChERS method coupled with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. Biomarkers of Exposure to Pyrimethanil After Controlled Human Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical characteristics of 4'-Hydroxy Pyrimethanil-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13434478#physical-and-chemical-characteristics-of-4-hydroxy-pyrimethanil-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

